
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group
Preparation Methods
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dec-3-ene-1,5-diyn-1-yl group: This can be achieved through a series of coupling reactions involving alkynes and alkenes.
Nitration of Benzene: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dec-3-ene-1,5-diyn-1-yl group is then coupled to the nitrated benzene ring using palladium-catalyzed cross-coupling reactions under specific conditions.
Chemical Reactions Analysis
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Scientific Research Applications
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dec-3-ene-1,5-diyn-1-yl group can also participate in reactions that modify the compound’s activity and specificity .
Comparison with Similar Compounds
1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methylbenzene: This compound has a methyl group instead of a nitro group, leading to different chemical and biological properties.
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl: This compound features a biphenyl structure, which affects its reactivity and applications.
1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene: The presence of two methyl groups in this compound alters its chemical behavior compared to the nitro-substituted analog.
This compound stands out due to its unique combination of a nitro group and a dec-3-ene-1,5-diyn-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
823228-02-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-dec-3-en-1,5-diynyl-2-nitrobenzene |
InChI |
InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17(18)19/h7-8,10-11,13-14H,2-4H2,1H3 |
InChI Key |
RVDIUOOMWNLYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


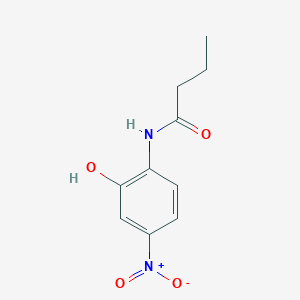
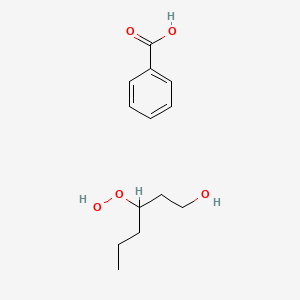
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
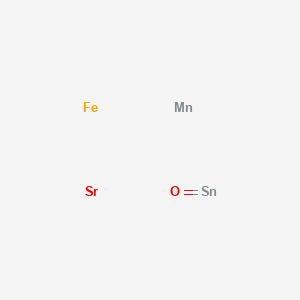
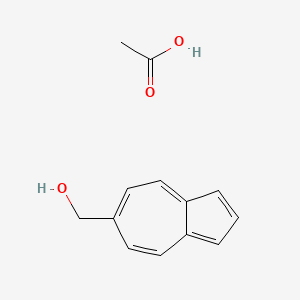

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
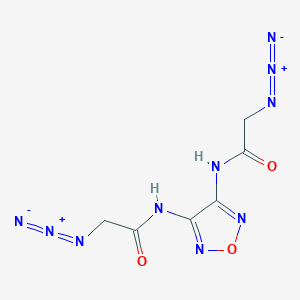
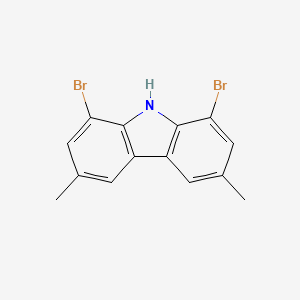

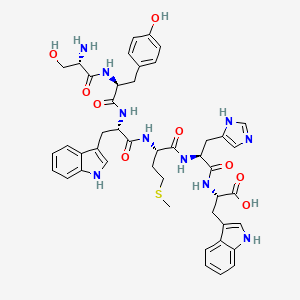
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

